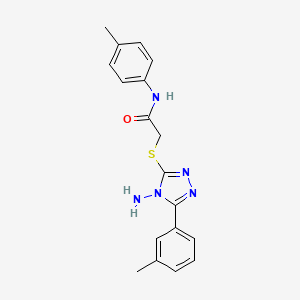

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Description

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with amino and m-tolyl (3-methylphenyl) groups at positions 4 and 5, respectively. A thioether linkage connects the triazole core to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)19)14-5-3-4-13(2)10-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXBPJNWRLBKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

The compound's versatility finds applications across multiple fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Investigated as a candidate for drug development due to its unique pharmacophore.

Industry: : Utilized in the development of new materials with specialized properties.

Mechanism of Action

The compound's mechanism of action involves:

Binding to specific molecular targets, such as enzymes or receptors, influencing their activity.

Inhibiting or activating biochemical pathways, leading to therapeutic effects.

Pathways commonly affected include metabolic enzymes and signaling proteins involved in cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Influence on Melting Points: The allyl-substituted triazole (6a, 6b, 6c) exhibit higher melting points (161–184°C) compared to oxadiazole derivatives (e.g., 96–148°C), likely due to stronger intermolecular interactions in triazoles .

Biological Activity: VUAA1 acts as an Orco receptor agonist, demonstrating that ethyl and pyridinyl substituents favor ion channel modulation . The target compound’s amino and toluyl groups may similarly influence receptor binding but require empirical validation. AS111 shows low toxicity (LD50 1000 mg/kg), suggesting that amino and pyridinyl substituents enhance safety profiles .

Synthetic Yields :

- Allyl-substituted triazoles (e.g., 6a–6c) show moderate yields (50–83%), while acetic acid derivatives (7a–7b) exhibit higher yields (75–60%) under similar conditions .

Spectral and Analytical Data

Table 2: NMR and MS Data Comparisons

| Compound | 1H-NMR Shifts (δ, ppm) | 13C-NMR Shifts (δ, ppm) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | ~355.4 (C18H19N5OS) |

| VUAA1 | Not reported | Not reported | 394.5 (C19H22N6OS) |

| 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide | δ 7.5–6.8 (aromatic H), δ 4.1 (–SCH2–) | δ 165.2 (C=O), δ 121–148 (aromatic C) | 453.5 (C21H19N5O4S) |

| 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) | δ 8.5–7.1 (pyridinyl H), δ 5.3 (allyl H) | δ 167.1 (C=O), δ 150–115 (pyridinyl C) | 331.4 (C13H13N5OS) |

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, featuring a triazole ring and thioacetamide moiety, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article delves into the biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented as follows:

It includes:

- A triazole ring which is known for its antifungal and antibacterial properties.

- An amide bond that plays a crucial role in various biological processes.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. The presence of the 1,2,4-triazole ring in this compound suggests potential efficacy against various pathogens. Studies have indicated that compounds within this class can inhibit enzymes involved in fungal growth and bacterial cell wall synthesis .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that derivatives of similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with triazole structures have shown IC50 values ranging from 6.2 µM to 27.3 µM against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes relevant to cancer and microbial growth.

- Signal Modulation : It could modulate signaling pathways critical for cell proliferation and survival.

Case Studies

Several case studies have highlighted the importance of triazole derivatives in pharmacology:

- Cytotoxic Effects : A study demonstrated that compounds structurally similar to this compound induced apoptosis in MCF-7 cells. The early apoptotic effects were observed at rates significantly higher than untreated controls .

- Antifungal Activity : Another investigation assessed the antifungal potential against Candida species, revealing promising results that warrant further exploration of this compound's efficacy in treating fungal infections.

Q & A

Q. What is the synthetic route for 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via nucleophilic substitution. A general protocol involves reacting 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (prepared via cyclocondensation of thiosemicarbazide derivatives) with chloroacetamide intermediates. Key steps include:

- Dissolving the triazole-thiol precursor in ethanol with aqueous KOH to generate the thiolate intermediate.

- Adding chloroacetamide derivatives (e.g., N-(p-tolyl)chloroacetamide) under reflux (1–2 hours) to promote S-alkylation.

- Purification via precipitation in cold water, followed by recrystallization from ethanol to isolate the product.

Yield optimization requires stoichiometric control of KOH (to deprotonate the thiol group) and strict temperature monitoring during reflux .

Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from m-tolyl and p-tolyl groups) and carbonyl/thioether linkages.

- IR Spectroscopy : Validates NH stretching (3200–3400 cm⁻¹) and C=O absorption (~1650 cm⁻¹).

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Elemental Analysis : Ensures >95% purity by matching experimental and theoretical C, H, N, S percentages.

- Melting Point : Consistency with literature values (if available) indicates purity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and structural properties of this compound?

Methodological Answer: DFT studies (e.g., using Gaussian or ORCA software) predict:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions (e.g., triazole NH2 group vs. acetamide carbonyl).

- HOMO-LUMO Gaps : Correlate with reactivity and stability; narrower gaps suggest higher bioactivity.

- NMR Chemical Shifts : Simulated shifts (via GIAO method) validate experimental NMR assignments.

- Conformational Analysis : Identifies steric effects from m-tolyl/p-tolyl substituents .

Q. What in silico strategies predict the biological activity of this compound, and how reliable are these methods?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) : Predicts anti-exudative, antimicrobial, or anticancer potential based on structural fragments. For example, triazole-thioacetamide motifs are linked to cyclooxygenase (COX) inhibition .

- Molecular Docking (AutoDock/Vina) : Models interactions with target proteins (e.g., COX-2 or EGFR kinase). Key parameters:

- Binding affinity (ΔG < -7 kcal/mol indicates strong binding).

- Hydrogen bonding with active-site residues (e.g., Arg120 in COX-2).

- Validation via MD simulations (RMSD < 2 Å over 100 ns).

While these methods prioritize candidates for in vitro testing, false positives may arise due to simplified force fields .

Q. How do structural modifications (e.g., substituent variation on triazole or acetamide groups) influence anti-exudative activity?

Methodological Answer:

- Triazole Substituents : Electron-donating groups (e.g., -NH2) enhance hydrogen bonding with COX-2, while bulky m-tolyl groups improve membrane permeability.

- Acetamide Modifications : p-Tolyl substituents increase lipophilicity (logP ~3.5), enhancing bioavailability. Replacement with polar groups (e.g., sulfonamide) may reduce activity.

- Thioether Linkage : Replacing sulfur with oxygen decreases stability in vivo due to oxidative degradation .

Q. What experimental models are appropriate for evaluating the anti-inflammatory or anticancer activity of this compound?

Methodological Answer:

- In Vitro :

- Carrageenan-induced Paw Edema (rats) : Measures anti-exudative activity via paw volume reduction.

- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

- In Vivo :

- Xenograft Models : Evaluates tumor growth inhibition (dose: 25–100 mg/kg, oral).

- Histopathology : Assesses organ toxicity (liver/kidney sections).

- Biomarker Analysis : ELISA for pro-inflammatory cytokines (IL-6, TNF-α) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Confirm EC50/IC50 consistency across replicates.

- Assay Validation : Use positive controls (e.g., celecoxib for COX-2 inhibition).

- Structural Reanalysis : Verify compound purity (HPLC) and stereochemistry (if applicable).

- Meta-Analysis : Compare data across analogs (e.g., furan-2-yl vs. thiophene derivatives) to identify substituent-specific trends .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact).

- Ventilation : Use fume hoods during synthesis (ethanol/KOH fumes are irritants).

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.